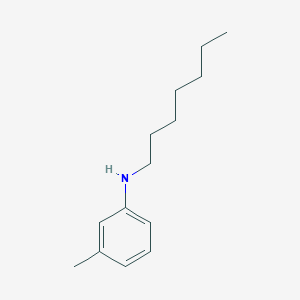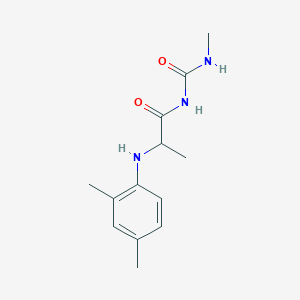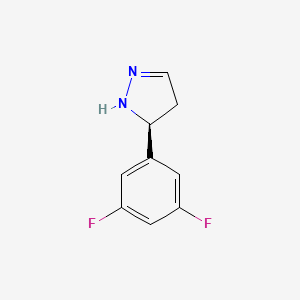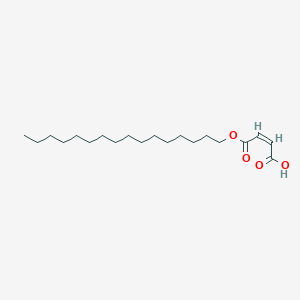
3-Methyloxacyclotetradecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloxacyclotetradecan-2-one is an organic compound belonging to the class of macrolides and analogues. It is characterized by a lactone ring of at least twelve members, making it a fatty ester . The molecular formula of this compound is C14H26O2, and it has a molecular weight of 226.3550 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloxacyclotetradecan-2-one typically involves the formation of a lactone ring. One common method is the intramolecular cyclization of hydroxy acids or hydroxy esters under acidic or basic conditions. The reaction conditions often require the presence of a dehydrating agent to facilitate the formation of the lactone ring .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale esterification reactions followed by cyclization. The process may involve the use of catalysts to increase the yield and efficiency of the reaction. The specific conditions and reagents used can vary depending on the desired purity and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyloxacyclotetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols, alcohols.
Substitution: Various substituted lactones and esters.
Aplicaciones Científicas De Investigación
3-Methyloxacyclotetradecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrolide antibiotics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyloxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 12-Methyltridecano-13-lactone
- 14-Methyloxacyclotetradecan-2-one
- Tridecano-13-lactone
Uniqueness
3-Methyloxacyclotetradecan-2-one is unique due to its specific lactone ring structure and the presence of a methyl group at the third position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
3-methyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C14H26O2/c1-13-11-9-7-5-3-2-4-6-8-10-12-16-14(13)15/h13H,2-12H2,1H3 |
Clave InChI |
XAWSKPSSJADZMX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCCCCCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)


![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)



![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)






